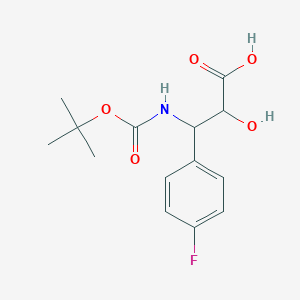

N-Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid

Description

N-Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid (CAS: 1391461-74-7) is a chiral β-hydroxy-α-amino acid derivative featuring a 4-fluorophenyl substituent and a tert-butoxycarbonyl (Boc) protecting group on the amine. Its molecular weight is 299.29 g/mol, with a Canonical SMILES of CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(C(=O)O)O. The compound has two stereocenters (2R,3R), a topological polar surface area (TPSA) of 95.9 Ų, and an XLogP3-AA value of 1.5, indicating moderate lipophilicity . It is primarily used in medicinal chemistry for peptide synthesis and as a building block for bioactive molecules.

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOBBUWJBOPQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid, also known as N-(Tert-Butoxy)Carbonyl (2R,3R)-3-amino-3-(4-fluorophenyl)-2-hydroxypropionic acid, is a compound with significant biological activity. This article explores its pharmacological properties, applications in drug development, and relevant research findings.

- Molecular Formula : C₁₄H₁₈FNO₅

- Molecular Weight : 299.3 g/mol

- CAS Number : 1391461-74-7

Biological Activity

This compound exhibits various biological activities that make it valuable in pharmaceutical research:

- Pharmaceutical Development : This compound is a key intermediate in the synthesis of drugs targeting neurological disorders. Its structural features facilitate the design of compounds that can cross the blood-brain barrier effectively .

- Peptide Synthesis : It is extensively used in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides with specific functionalities. This is particularly important for enhancing drug delivery systems and developing novel therapeutics .

- Analgesic Activity : Research has indicated that derivatives of this compound possess analgesic properties, making them potential candidates for pain management therapies . For instance, related compounds have been shown to alleviate pain in mammalian models, suggesting a pathway for developing new analgesics .

- Biochemical Research : The compound plays a role in studying protein interactions and enzyme activities, providing insights into metabolic pathways and disease mechanisms. Its ability to modulate biological processes makes it a useful tool in biochemical assays .

- Drug Design : The unique structure of this compound aids in designing selective inhibitors for various diseases, including cancer. Targeting specific pathways through this compound can lead to more effective therapies .

Table 1: Summary of Biological Activities

Case Study: Analgesic Activity

A patent (EP2252583B1) discusses derivatives of 3-(4-fluorophenyl)-3-hydroxy-2-amino-propionic acid amides that exhibit analgesic activity. These compounds were tested in various mammalian models and demonstrated efficacy in pain relief, indicating their potential therapeutic applications in pain management .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Fluorophenyl vs. 3-Fluorophenyl Analog: The 3-fluorophenyl analog (CAS: Not provided, Mw: 299.29 g/mol) differs only in the fluorine position. In contrast, the 3-fluoro substituent exerts weaker electronic effects due to meta-positioning, which may alter binding affinity in biological targets .

- Trifluoromethylphenyl Variant: The compound (2R,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS: 1217733-31-7) replaces fluorine with a trifluoromethyl (-CF₃) group.

- Bromophenyl Derivative: (3R)-3-(4-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid (CAS: 261380-20-5) substitutes fluorine with bromine. Bromine’s larger atomic radius increases steric bulk and polarizability, which may influence crystal packing (melting point: 143–145°C) and intermolecular interactions .

Stereochemical Variations

- (2S,3R)- and (2R,3S)-Diastereomers: Stereochemistry critically impacts bioactivity. For example, (2S,3R)-2-(tert-butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (from atorvastatin synthesis) shows distinct pharmacokinetic profiles compared to the (2R,3R)-configured target compound due to differences in hydrogen-bonding capacity and enzyme recognition .

- Non-Hydroxylated Analogs: (S)-N-Boc-3-amino-3-phenylpropanoic acid lacks the 2-hydroxy group, reducing TPSA (≈75 Ų) and hydrogen-bond donors (from 3 to 2). This increases membrane permeability but may compromise target engagement in hydrophilic environments .

Heterocyclic and Indole Derivatives

- This structural variation is priced at $2,000/g, reflecting higher synthesis complexity compared to the target compound’s $460/100mg .

- Methoxyphenyl Derivatives: Compounds like (2R,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid replace fluorine with a methoxy (-OCH₃) group.

Key Properties Table

Q & A

Q. What are the standard synthetic routes for N-Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid, and how is stereochemical integrity maintained?

The synthesis typically involves:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino moiety to prevent unwanted side reactions during subsequent steps .

- Stereoselective Hydroxylation : Use of chiral catalysts or enzymatic methods to ensure (2R,3R) stereochemistry, critical for biological activity. For example, Sharpless asymmetric dihydroxylation or ketone reduction with chiral auxiliaries .

- Coupling Reactions : Fluorophenyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, as seen in related fluorophenyl-containing intermediates . Characterization via chiral HPLC and NMR (e.g., NMR) confirms stereochemical purity .

Q. What analytical techniques are essential for characterizing this compound?

Q. How is this compound utilized in peptide and prodrug design?

The Boc group acts as a temporary protective moiety for the amine, enabling selective deprotection during solid-phase peptide synthesis. The 4-fluorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins, as observed in fluorinated prodrug analogs .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of (2R,3R)-configured amino acid derivatives?

- Low-Temperature Reactions : Reduces kinetic energy, minimizing epimerization .

- Enzymatic Resolution : Lipases or proteases selectively hydrolyze undesired stereoisomers .

- Computational Modeling : DFT calculations predict transition states to optimize reaction conditions favoring the (2R,3R) configuration .

Q. How does the 4-fluorophenyl substituent influence biological activity in target systems?

- Electron-Withdrawing Effects : Fluorine increases electronegativity, stabilizing hydrogen bonds with enzyme active sites (e.g., proteases or kinases) .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo, as shown in fluorinated drug analogs .

- In Vitro Assays : Competitive inhibition studies (e.g., fluorescence polarization) quantify binding affinity to targets like PD-1/PD-L1 or HIV protease .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Catalyst Loading : Heterogeneous catalysts (e.g., immobilized Ru-BINAP) improve recyclability and reduce costs .

- Process Analytical Technology (PAT) : Real-time monitoring via inline IR spectroscopy ensures reaction consistency .

- Crystallization-Induced Dynamic Resolution : Selective crystallization of the desired enantiomer during workup .

Methodological Considerations

Q. How to optimize coupling reactions involving the 4-fluorophenyl group?

- Palladium Catalysts : Use Pd(OAc)/XPhos for Suzuki-Miyaura coupling with 4-fluorophenylboronic acid (reaction conditions: 80°C, 12 h, DMF/HO) .

- Microwave-Assisted Synthesis : Accelerates reaction rates (e.g., 30 min vs. 12 h) while maintaining >95% yield .

Q. What computational tools predict the conformational stability of this compound?

- Molecular Dynamics (MD) Simulations : Assess flexibility of the hydroxy and Boc groups in aqueous vs. lipid environments .

- Docking Studies (AutoDock Vina) : Predict binding modes to protein targets like β-lactamases or tyrosine kinases .

Data Contradictions and Resolution

- Stereochemical Assignments : Early studies misassigned (2S,3S) configurations due to overlapping NMR signals. Resolution via single-crystal X-ray diffraction confirmed the (2R,3R) configuration .

- Biological Activity Variability : Discrepancies in IC values across studies stem from assay conditions (e.g., buffer pH, temperature). Standardization using TRIS buffer (pH 7.4, 37°C) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.